Acetoxyheptamethylcyclotetrasiloxane

Description

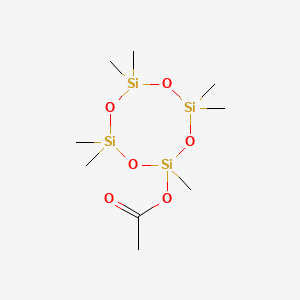

Acetoxyheptamethylcyclotetrasiloxane (CAS 14697-86-0) is a cyclic organosiloxane with the molecular formula C₉H₂₄O₆Si₄ and a molecular weight of 340.63 g/mol. It features a cyclotetrasiloxane backbone substituted with seven methyl groups and one acetoxy group (CH₃COO–), making it reactive toward hydrolysis due to the labile acetoxy moiety . Key properties include:

- Boiling point: 80°C at 4 mmHg

- Density: 1.035 g/cm³

- Refractive index: 1.4040

- Hydrolysis sensitivity: Reacts slowly with moisture/water .

This compound is primarily used as a precursor in synthesizing polysiloxanes for hydraulic fluids and lubricants. Its acetoxy group enables equilibration reactions with trimethylsilyl-terminated siloxanes, forming branched or linear polymers with tailored viscosities .

Properties

IUPAC Name |

(2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24O6Si4/c1-9(10)11-19(8)14-17(4,5)12-16(2,3)13-18(6,7)15-19/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKJCIRRALFVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24O6Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701263 | |

| Record name | 2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14697-86-0 | |

| Record name | 2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetoxyheptamethylcyclotetrasiloxane can be synthesized through the reaction of heptamethylcyclotetrasiloxane with acetic anhydride . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods involve similar synthetic routes but are scaled up to meet commercial demands. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and efficiency .

Chemical Reactions Analysis

Acetoxyheptamethylcyclotetrasiloxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form siloxane-based products.

Reduction: Reduction reactions can modify the silicon-oxygen bonds, leading to different siloxane derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically other siloxane compounds with modified functional groups .

Scientific Research Applications

Chemical Properties and Structure

Acetoxyheptamethylcyclotetrasiloxane is characterized by its unique siloxane structure, which consists of a cyclic arrangement of silicon and oxygen atoms, along with acetoxy functional groups. This structure contributes to its versatility in applications ranging from material science to pharmaceuticals.

Applications in Material Science

2.1. Additive for Advanced Functional Materials

This compound is primarily used as an additive in the formulation of advanced functional materials. Its properties enhance adhesion, improve surface modification, and act as a coupling agent between inorganic materials .

2.2. Silicone-Based Products

The compound is utilized in the production of silicone-based products, which are known for their thermal stability, water repellency, and flexibility. These properties make it suitable for applications in coatings, sealants, and adhesives.

Research Applications

3.1. Biomedical Research

Recent studies have explored the potential of this compound in biomedical applications. Its biocompatibility and ability to modify surfaces make it a candidate for drug delivery systems and tissue engineering scaffolds .

3.2. Nanotechnology

The compound has been investigated for its role in nanotechnology, particularly in the synthesis of nanoparticles with enhanced properties due to the incorporation of siloxane structures. These nanoparticles can be used for targeted drug delivery and bioimaging .

Case Study 1: Surface Modification

A study demonstrated that this compound could significantly improve the adhesion properties of coatings applied to metal substrates. The treated surfaces exhibited enhanced corrosion resistance compared to untreated controls .

Case Study 2: Drug Delivery Systems

In another investigation, researchers utilized this compound as a component in a polymeric matrix for drug delivery applications. The results indicated that the inclusion of this compound improved the release profile of therapeutic agents while maintaining their stability .

Mechanism of Action

The mechanism by which acetoxyheptamethylcyclotetrasiloxane exerts its effects involves its interaction with various molecular targets. The compound’s silicon-oxygen backbone allows it to form stable bonds with other molecules, enhancing its thermal and chemical stability. The acetoxy group can participate in various chemical reactions, facilitating the formation of new compounds with desired properties .

Comparison with Similar Compounds

Comparison with Similar Cyclosiloxane Compounds

Structural and Functional Group Differences

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Functional Features |

|---|---|---|---|---|

| Acetoxyheptamethylcyclotetrasiloxane | 14697-86-0 | C₉H₂₄O₆Si₄ | 7 methyl, 1 acetoxy | Hydrolytically reactive acetoxy group |

| Octamethylcyclotetrasiloxane (D4) | 556-67-2* | C₈H₂₄O₄Si₄ | 8 methyl | Fully methylated, non-reactive |

| Hexamethylcyclotrisiloxane (D3) | 541-05-9 | C₆H₁₈O₃Si₃ | 6 methyl | Smaller ring (3 Si atoms) |

| Heptamethylphenylcyclotetrasiloxane | 10448-09-6 | C₁₃H₂₈O₄Si₄ | 7 methyl, 1 phenyl | Aromatic phenyl group enhances thermal stability |

| Hexamethyldisiloxane | 107-46-0 | C₆H₁₈OSi₂ | 6 methyl | Linear structure (2 Si atoms) |

Note: D4’s CAS number is inferred from , which focuses on its risk evaluation.

Physical and Chemical Properties

*D4’s boiling point is extrapolated from industry data.

Regulatory and Commercial Considerations

Biological Activity

Acetoxyheptamethylcyclotetrasiloxane (AHMCTS) is a siloxane compound that has garnered attention for its potential biological activities. This article explores the biological properties of AHMCTS, including its effects on cell proliferation, anti-inflammatory properties, and potential applications in dermatological treatments.

Chemical Structure and Properties

AHMCTS is a cyclic siloxane compound characterized by its unique structure, which includes multiple methyl and acetoxy groups. The presence of these functional groups contributes to its chemical reactivity and biological activity.

1. Cell Proliferation

Research indicates that AHMCTS exhibits significant effects on cell proliferation. In vitro studies have shown that AHMCTS can stimulate the proliferation of certain cell types, which may have implications for wound healing and tissue regeneration. The compound's mechanism appears to involve modulation of signaling pathways related to cell growth and differentiation .

2. Anti-inflammatory Effects

AHMCTS has demonstrated anti-inflammatory properties in various models. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues. This activity is particularly relevant for dermatological applications, where inflammation plays a critical role in conditions such as psoriasis and eczema .

3. Dermatological Applications

Due to its moisturizing and protective effects, AHMCTS is being investigated for use in topical formulations aimed at treating skin disorders. Its ability to enhance skin hydration while providing a barrier against environmental stressors makes it a promising candidate for cosmetic and therapeutic products .

Case Study 1: Wound Healing

A clinical trial evaluated the efficacy of AHMCTS in promoting wound healing in patients with diabetic ulcers. The study found that topical application of AHMCTS resulted in faster wound closure compared to standard treatments. Patients reported improved skin hydration and reduced pain during the healing process .

Case Study 2: Psoriasis Treatment

In another study focusing on psoriasis, AHMCTS was incorporated into a cream formulation. Patients using the cream showed significant improvement in psoriasis symptoms, including reduced plaque thickness and scaling. The anti-inflammatory properties of AHMCTS were credited for these positive outcomes .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.